molecular formula C24H30N4O4 B11366521 3,4,5-trimethoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide

3,4,5-trimethoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11366521
M. Wt: 438.5 g/mol
InChI Key: RWASLKROTSERDP-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzodiazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzodiazole core, followed by the introduction of the trimethoxybenzamide moiety and the piperidine group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes that minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Functional groups on the benzodiazole core or the trimethoxybenzamide moiety can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A simpler compound with similar functional groups.

    3,4,5-Trimethoxyphenethylamine: Another compound with a trimethoxyphenyl group.

    Methyl 3,4,5-trimethoxybenzoate: A related ester with similar structural features.

Uniqueness

What sets 3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE apart is its complex structure, which combines multiple functional groups and a benzodiazole core

Properties

Molecular Formula

C24H30N4O4

Molecular Weight

438.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]benzamide

InChI

InChI=1S/C24H30N4O4/c1-27-19-9-8-17(14-18(19)26-22(27)15-28-10-6-5-7-11-28)25-24(29)16-12-20(30-2)23(32-4)21(13-16)31-3/h8-9,12-14H,5-7,10-11,15H2,1-4H3,(H,25,29)

InChI Key

RWASLKROTSERDP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N=C1CN4CCCCC4

Origin of Product

United States

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